3,5-Diaminobenzamide

Overview

Description

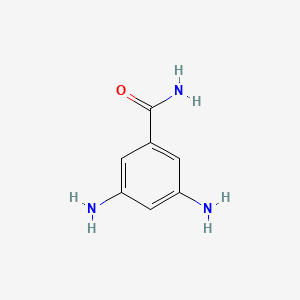

3,5-Diaminobenzamide is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is used in the synthesis of various polyamides .

Synthesis Analysis

The synthesis of this compound-based compounds often involves the reaction of the appropriate commercial amine with 3,5-dinitrobenzoyl chloride . In one study, a new family of polyamides was synthesized based on chlorophenyl-3,5-diaminobenzamides, methyl substituted pyrimidinoamido-3,5-diamino- benzamides, and methyl substituted pyrimidinosulfonamido-3,5-diaminobenzamides .Molecular Structure Analysis

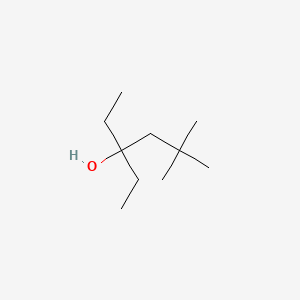

The molecular structure of this compound consists of a benzamide core with two amine groups attached at the 3 and 5 positions . This structure allows it to participate in various chemical reactions and form complex structures.Chemical Reactions Analysis

This compound can react with various compounds to form complex structures. For example, it has been used in the synthesis of nanosized polyamides containing bioactive pendent structures . It has also been used in the synthesis of heat-resistant polyimide nanocomposites .Physical And Chemical Properties Analysis

This compound has a boiling point of 369.8±32.0 °C and a density of 1.341±0.06 g/cm3 . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Synthesis and Evaluation in Anti-Proliferative Agents

3,5-Diaminobenzamide derivatives have been explored for their anti-proliferative activity against human cancer cell lines. One study identified these compounds as potential growth inhibitors, with the most active inhibitor showing an IC50 of 1.0 μM. The compounds were observed to induce apoptosis in cancer cells, suggesting their potential use in cancer treatment (Lee et al., 2009).

Development of Functionalized Diaminobenzamides

The synthesis of functionalized diaminobenzamides through a multi-step library synthesis using polymer-assisted solution-phase (PASP) techniques was reported. This process involves the displacement of an activated fluoro-group from the aromatic ring, hydrolysis, resin capture/release, and reduction steps, leading to high-purity functionalized diaminobenzamides. These compounds have potential applications in various research fields, including medicinal chemistry (South et al., 2000).

Electrochemical Detection Applications

This compound derivatives have been used in the synthesis of tribenzamides for the detection of mercuric ions in aqueous media. These derivatives, combined with silver nanoparticles, were used to modify glassy carbon electrodes, enabling the detection of femtomolar concentrations of mercuric ions. This application is significant for environmental monitoring and safety (Manzoor et al., 2022).

Synthesis of Electroactive Polyamides

Polyamides with pendent carbazole groups have been synthesized using this compound. These polyamides exhibit thermal stability, solubility in organic solvents, photoluminescence, and reversible electrochromic properties. Such materials are promising for applications in materials science, specifically in the development of optical display devices (Hsiao et al., 2013).

Development of Luminescent Materials

Aromatic polyimides containing 1,10-phenanthroline and its europium(III) complex were synthesized using this compound. These materials displayed strong fluorescence emission and excellent thermal stability, indicating their potential use in optical display devices (Li et al., 2016).

Mechanism of Action

While the specific mechanism of action of 3,5-Diaminobenzamide is not mentioned in the retrieved papers, aminobenzamides, in general, are known to inhibit certain enzymes. For instance, 3-Aminobenzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .

Properties

IUPAC Name |

3,5-diaminobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCMSACQRPYYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467813 | |

| Record name | 3,5-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-15-8 | |

| Record name | 3,5-diaminobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[3-amino-4-(dimethylamino)phenyl]methanone](/img/structure/B3053376.png)